3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Overview
Description
3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H10Cl2N2O2S and its molecular weight is 353.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.9840041 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activity
A study highlighted the synthesis and pharmacological evaluation of a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, identifying compounds with significant anticonvulsant activity. Compound 5i, closely related to the chemical of interest, showed the best activity and induced significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
Antibacterial Activity
Another research focused on the synthesis of methoxy substituted benzothiazole derivatives, demonstrating potent antibacterial activity against Pseudomonas aeruginosa, a known pathogen resistant to a range of antimicrobial agents. This study suggests the importance of methoxy substitution at the benzothiazole ring for achieving significant biological activity (Gupta, 2018).
Antimicrobial and Antifungal Activity
The synthesis and antimicrobial activity of new pyridine derivatives involving 2-amino substituted benzothiazoles were investigated. These compounds displayed variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Structure Analysis
Research on N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a structural resemblance, focused on its molecular structure through crystallography and DFT calculations. This study provides insights into the molecular interactions and geometry of similar compounds, which is essential for understanding their biological activity (Karabulut et al., 2014).
Properties
IUPAC Name |
3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-11-6-5-8(7-10(11)17)14(20)19-15-18-13-9(16)3-2-4-12(13)22-15/h2-7H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOPONCSWZAGLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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